1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

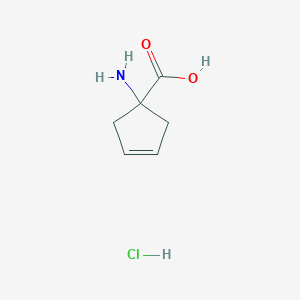

1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride is a chemical compound with the molecular formula C6H10ClNO2. It is a derivative of cyclopentene, featuring an amino group and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

化学反応の分析

Types of Reactions: 1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

科学的研究の応用

Chemical Research Applications

Building Block in Organic Synthesis

This compound is utilized as a key building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new synthetic pathways.

Peptide Synthesis

In peptide synthesis, 1-aminocyclopent-3-ene-1-carboxylic acid hydrochloride serves as a precursor for the incorporation of non-standard amino acids, enhancing the diversity of peptide libraries used in drug discovery and development.

Biological Applications

Enzyme Interaction Studies

Research indicates that this compound interacts with specific enzymes, acting as a substrate for amino acid transporters. This interaction influences cellular uptake and metabolism, highlighting its role in biochemical pathways.

Cell Signaling Modulation

The compound has been shown to modulate signaling pathways involving kinases and phosphatases. This modulation can affect various cellular processes, including growth and differentiation.

Gene Expression Alteration

Studies suggest that this compound can alter gene expression related to amino acid metabolism. This effect may impact metabolic flux within cells, providing insights into metabolic regulation.

Medical Applications

Therapeutic Potential

The compound is being explored for its therapeutic applications, particularly in developing drugs targeting specific molecular pathways. Its ability to influence enzyme activity and gene expression makes it a candidate for treating metabolic disorders and other diseases.

Neuroprotective Effects

Preliminary studies have indicated potential neuroprotective properties of this compound. In vitro experiments demonstrated its ability to protect neuronal cells from oxidative stress-induced damage, suggesting its utility in neurodegenerative disease research.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Interaction | Substrate for amino acid transporters | |

| Cell Signaling | Modulates kinases and phosphatases | |

| Gene Expression | Alters expression related to amino acid metabolism | |

| Dosage Response | Beneficial at low doses; toxic at high doses |

Case Study 1: Neuroprotective Effects

Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress. This effect is attributed to its role in modulating intracellular signaling pathways involved in cell survival.

Case Study 2: Enzyme Interaction

Research has demonstrated that this compound acts as a substrate for specific amino acid transporters. Its interaction with these transporters significantly influences cellular uptake mechanisms, which could have implications for understanding metabolic disorders.

作用機序

The mechanism of action of 1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

類似化合物との比較

1-Aminocyclopropanecarboxylic Acid: Known for its role in plant hormone biosynthesis.

Cyclopentanecarboxylic Acid: A simpler analog without the amino group.

1-Aminocyclobutanecarboxylic Acid: Another cyclic amino acid with different ring strain and reactivity.

Uniqueness: 1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. Its combination of an amino group and a carboxylic acid group within a cyclopentene ring makes it a valuable compound for various applications.

生物活性

1-Aminocyclopent-3-ene-1-carboxylic acid hydrochloride (ACPH) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of ACPH, focusing on its pharmacological effects, mechanisms of action, and applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

ACPH is characterized by its cyclopentene ring structure, which includes an amino group and a carboxylic acid moiety. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various applications in medicinal chemistry.

1. Inhibition of Enzymatic Activity

Research indicates that ACPH and its analogs may act as inhibitors of specific enzymes, including GABA aminotransferase (GABA-AT), which is implicated in several neurological disorders. The inhibition of GABA-AT by ACPH analogs has been associated with potential therapeutic effects against addiction and anxiety disorders .

2. Plant Growth Regulation

ACPH has been studied for its role in regulating ethylene biosynthesis in plants. Ethylene is a critical hormone involved in various plant processes, including fruit ripening and stress responses. In silico studies suggest that ACPH derivatives can inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is responsible for converting ACC to ethylene. This inhibition may enhance plant resistance to pathogens and improve post-harvest quality .

The biological activity of ACPH can be attributed to several mechanisms:

- Enzyme Inhibition : ACPH's structural features allow it to bind effectively to active sites on target enzymes, leading to decreased enzymatic activity.

- Modulation of Metabolic Pathways : By inhibiting ACO, ACPH alters the metabolic pathways associated with ethylene production, impacting plant growth and stress responses.

Case Studies

- Neuropharmacology : A study demonstrated that ACPH analogs significantly reduced the activity of GABA-AT in vitro, suggesting potential use as anxiolytics or antidepressants .

- Agricultural Applications : In trials with Arabidopsis thaliana, ACPH derivatives showed promising results in enhancing plant defense mechanisms against pathogens by modulating ethylene levels .

Table 1: Summary of Biological Activities of ACPH Derivatives

| Compound Name | Target Enzyme | Activity Type | Reference |

|---|---|---|---|

| ACPH | GABA-AT | Inhibitor | |

| ACPH | ACO | Inhibitor | |

| Methyl Derivative | GABA-AT | Inhibitor |

Table 2: Binding Affinities of ACPH Derivatives

| Compound Name | Binding Constant (M) | Target Enzyme |

|---|---|---|

| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | 3.53×10^-4 | ACO |

| (E)-2-phenylcyclopropane-1-carboxylic acid | 2.54×10^-4 | ACO |

特性

IUPAC Name |

1-aminocyclopent-3-ene-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c7-6(5(8)9)3-1-2-4-6;/h1-2H,3-4,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMUACFKZYTOEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。